molecular formula C5H9ClN2O2 B1433100 methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride CAS No. 1394729-60-2

methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride

Cat. No. B1433100
M. Wt: 164.59 g/mol
InChI Key: CTBZQWYACCNIEC-UHFFFAOYSA-N
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Description

“Methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride” is an organic compound that belongs to the imidazole family . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

“Methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride” is a powder . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Imidazole Derivatives and Their Applications

Antitumor Activity Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and related structures, have been extensively reviewed for their antitumor activities. Some of these compounds have progressed through preclinical testing, indicating their potential as antitumor drugs. The structures of these derivatives are of significant interest for the synthesis of new compounds with diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Chemical Modification for Specific Properties The modification of imidazole structures, such as xylan derivatives, has been explored for creating new biopolymer ethers and esters. These modifications can lead to specific properties depending on the functional groups introduced, the degree of substitution, and the substitution pattern, demonstrating the versatility of imidazole derivatives in material science and drug delivery applications (Petzold-Welcke, K., Schwikal, K., Daus, S., & Heinze, T., 2014).

Immune Response Modifier Imidazole derivatives such as imiquimod have shown promise as immune response modifiers. They activate the immune system through localized induction of cytokines, demonstrating their potential in treating various cutaneous diseases without inherent antiviral or antiproliferative activity in vitro. The use of imiquimod and its analogs highlights the role of imidazole derivatives in developing topical agents for skin disorders (Syed, T., 2001).

Corrosion Inhibition Imidazoline and imidazoline derivatives, related to imidazole compounds, are noted for their effectiveness as corrosion inhibitors. Their chemical structure, which includes a heterocyclic ring and nitrogen atoms, allows for strong adsorption on metal surfaces. These compounds are environmentally friendly and cost-effective, making them valuable in the petroleum industry for corrosion inhibition (Sriplai, N., & Sombatmankhong, K., 2023).

Pharmacological Activities of Imidazo[2,1-b]-thiazoles Imidazo[2,1-b]thiazoles, another derivative related to imidazole, have shown a wide range of pharmacological activities. This review covers the therapeutic potential of imidazo[2,1-b]thiazoles, including antimicrobial, antiviral, and anti-inflammatory effects. The versatility of these compounds in drug development highlights the significant role of imidazole derivatives in medicinal chemistry (Shareef, M., Khan, I., Babu, B. N., & Kamal, A., 2019).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Therefore, the future directions of “methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride” could be in the development of new drugs.

properties

IUPAC Name

methyl 4,5-dihydro-1H-imidazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c1-9-5(8)4-2-6-3-7-4;/h3-4H,2H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBZQWYACCNIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4,5-dihydro-1H-imidazole-4-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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